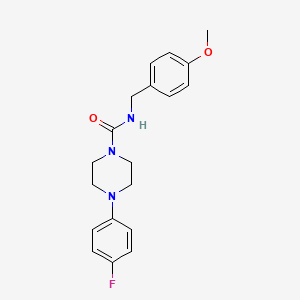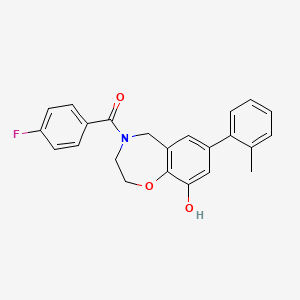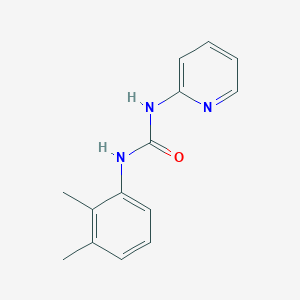![molecular formula C21H15BrClNO4 B5318931 2-furylmethyl 2-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5318931.png)
2-furylmethyl 2-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-furylmethyl 2-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the acrylate family and has been found to possess several unique properties that make it suitable for use in various scientific research applications.
Mechanism of Action
The mechanism of action of 2-furylmethyl 2-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate is not yet fully understood. However, studies have shown that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, it has been found to activate certain signaling pathways that are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. Studies have shown that this compound is well-tolerated in animal models and does not cause any significant toxicity. Additionally, it has been found to possess good bioavailability and can be easily absorbed by the body.
Advantages and Limitations for Lab Experiments
The advantages of using 2-furylmethyl 2-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate in lab experiments include its potent anti-cancer and anti-inflammatory properties, as well as its good bioavailability. However, some limitations of using this compound include its complex synthesis process and its relatively high cost.
Future Directions
There are several future directions for the research and development of 2-furylmethyl 2-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential applications in other fields, such as materials science and nanotechnology. Finally, more research is needed to explore the potential side effects and toxicity of this compound in humans.
Synthesis Methods
The synthesis of 2-furylmethyl 2-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate involves a multi-step process that requires the use of several reagents and solvents. The most commonly used method for synthesizing this compound involves the reaction of 2-furylmethyl acrylate with 3-bromobenzoyl chloride in the presence of a base catalyst. The resulting product is then treated with 4-chloroaniline to obtain the final compound.
Scientific Research Applications
2-furylmethyl 2-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate has been found to have several potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to possess potent anti-cancer properties and has been shown to inhibit the growth of several types of cancer cells. Additionally, this compound has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
furan-2-ylmethyl (Z)-2-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClNO4/c22-16-4-1-3-15(12-16)20(25)24-19(11-14-6-8-17(23)9-7-14)21(26)28-13-18-5-2-10-27-18/h1-12H,13H2,(H,24,25)/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMYNKODLYUTLJ-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)OCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5318859.png)

![4-[4-(4-morpholinyl)-3-nitrobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5318872.png)
![5-{[benzyl(methyl)amino]methyl}-N-(3-hydroxy-1-methylpropyl)-N-methylisoxazole-3-carboxamide](/img/structure/B5318874.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5318888.png)




![6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-2,3'-bipyridine-5-carbonitrile](/img/structure/B5318928.png)
![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5318938.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-2-propynamide](/img/structure/B5318945.png)
